Cas no 1040639-14-2 (N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}cyclopropanecarboxamide)
![N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}cyclopropanecarboxamide structure](https://ja.kuujia.com/scimg/cas/1040639-14-2x500.png)
N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}cyclopropanecarboxamide 化学的及び物理的性質
名前と識別子
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- N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}cyclopropanecarboxamide
- N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)cyclopropanecarboxamide
- CCG-310447
- F2493-1781
- N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]cyclopropanecarboxamide
- AKOS024652110
- 1040639-14-2
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- インチ: 1S/C15H14N2O4/c18-15(9-1-2-9)16-7-11-6-13(21-17-11)10-3-4-12-14(5-10)20-8-19-12/h3-6,9H,1-2,7-8H2,(H,16,18)
- InChIKey: GJSLCXGLYPNPRW-UHFFFAOYSA-N
- ほほえんだ: O=C(C1CC1)NCC1C=C(C2=CC=C3C(=C2)OCO3)ON=1
計算された属性
- せいみつぶんしりょう: 286.09535693g/mol
- どういたいしつりょう: 286.09535693g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 4
- 複雑さ: 401
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 73.6Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}cyclopropanecarboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2493-1781-4mg |
N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}cyclopropanecarboxamide |
1040639-14-2 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2493-1781-10μmol |
N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}cyclopropanecarboxamide |
1040639-14-2 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2493-1781-5μmol |
N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}cyclopropanecarboxamide |
1040639-14-2 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2493-1781-2mg |
N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}cyclopropanecarboxamide |
1040639-14-2 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2493-1781-15mg |
N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}cyclopropanecarboxamide |
1040639-14-2 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2493-1781-3mg |
N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}cyclopropanecarboxamide |
1040639-14-2 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2493-1781-5mg |
N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}cyclopropanecarboxamide |
1040639-14-2 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2493-1781-1mg |
N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}cyclopropanecarboxamide |
1040639-14-2 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2493-1781-2μmol |
N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}cyclopropanecarboxamide |
1040639-14-2 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2493-1781-10mg |
N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}cyclopropanecarboxamide |
1040639-14-2 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}cyclopropanecarboxamide 関連文献
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2. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
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10. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}cyclopropanecarboxamideに関する追加情報
Professional Introduction to Compound with CAS No. 1040639-14-2 and Product Name: N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}cyclopropanecarboxamide
Compound with the CAS number 1040639-14-2 and the product name N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}cyclopropanecarboxamide represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its intricate molecular structure, has garnered attention for its potential applications in medicinal chemistry and drug discovery. The presence of a benzodioxole moiety and an oxazole ring in its backbone suggests a unique set of chemical properties that make it a promising candidate for further investigation.
The molecular framework of this compound is composed of several key functional groups that contribute to its reactivity and biological activity. The benzodioxole moiety, also known as 1,3-benzodioxole or dihydrostilbene oxide, is a well-known scaffold in medicinal chemistry due to its presence in various bioactive natural products and synthetic drugs. Its aromatic structure and electron-rich nature make it a versatile component in designing molecules with potential pharmacological effects. Additionally, the oxazole ring, which is a five-membered heterocyclic compound containing one oxygen atom, is known for its stability and ability to participate in various chemical reactions, including hydrogen bonding and metal coordination.
The product name N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}cyclopropanecarboxamide provides detailed information about the compound's structure. The cyclopropanecarboxamide moiety suggests the presence of a cyclopropane ring attached to an amide group. Cyclopropane rings are often incorporated into drug molecules due to their unique conformational rigidity, which can enhance binding affinity to biological targets. The amide group is another important functional unit that can participate in hydrogen bonding interactions, further influencing the compound's biological activity.
Recent research in the field of medicinal chemistry has highlighted the importance of heterocyclic compounds in drug development. Heterocycles are widely recognized for their ability to mimic natural products and exhibit diverse biological activities. The combination of a benzodioxole and an oxazole ring in this compound suggests that it may possess multiple pharmacophores capable of interacting with different biological targets. This feature makes it an attractive candidate for further exploration in drug discovery programs.
One of the most exciting aspects of this compound is its potential application in the development of novel therapeutic agents. The structural features of N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}cyclopropanecarboxamide, particularly the presence of the benzodioxole and oxazole moieties, have been associated with various biological activities. These include anti-inflammatory, antimicrobial, and anticancer properties. For instance, compounds containing benzodioxole scaffolds have shown promise in treating neurological disorders due to their ability to cross the blood-brain barrier. Similarly, oxazole derivatives have been investigated for their potential role in cancer therapy.
The cyclopropanecarboxamide group in this compound adds another layer of complexity that could contribute to its pharmacological profile. Cyclopropane-containing molecules have been reported to exhibit enhanced binding affinity to certain protein targets compared to their non-cyclopropane counterparts. This could be attributed to the rigid conformation imposed by the cyclopropane ring, which may improve interactions with biological receptors or enzymes.
In addition to its structural features, the compound's potential biological activity is also influenced by its solubility and metabolic stability. These properties are critical factors that determine whether a drug candidate will be successful in clinical trials. Recent advancements in computational chemistry have enabled researchers to predict these properties with high accuracy before conducting expensive experimental studies. This has significantly accelerated the drug discovery process and allowed for more targeted development efforts.
The synthesis of complex molecules like N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}cyclopropanecarboxamide requires sophisticated synthetic strategies and expertise. Modern synthetic methodologies have made it possible to construct intricate molecular structures with high precision and yield. Techniques such as transition metal-catalyzed reactions and asymmetric synthesis have been particularly useful in building complex heterocyclic frameworks like those found in this compound.
Once synthesized, compounds like this one undergo rigorous testing to evaluate their biological activity and safety profile. High-throughput screening (HTS) techniques allow researchers to test thousands of compounds against various biological targets rapidly. This approach has been instrumental in identifying lead compounds for further development. Additionally, structure-based drug design (SBDD) methods leverage computational models of biological targets to design molecules with specific binding properties.
The integration of computational methods with experimental approaches has revolutionized drug discovery over the past few decades. Machine learning algorithms can predict how different molecular structures will behave biologically based on large datasets of known compounds. These predictions can guide synthetic chemists in designing new molecules with improved properties.
Future research on compounds like N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}cyclopropanecarboxamide may focus on optimizing their pharmacological profiles through structural modifications or exploring new therapeutic applications. The combination of traditional synthetic chemistry with cutting-edge computational methods holds great promise for discovering novel drugs that address unmet medical needs.
In conclusion,N-{[5-(2H-1,3-benzodioxol-5-y)]methyl}cyclopropanecarboxamide (CAS No 104063914) is a structurally complex molecule with significant potential as a therapeutic agent due to its unique combination of functional groups including benzodioxole, oxazole,and cyclopropanecarboxamide moieties These features contribute to its diverse biological activities making it an attractive candidate for further investigation
1040639-14-2 (N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}cyclopropanecarboxamide) 関連製品
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